molecular formula C24H27NO4 B065927 Fmoc-N-甲基-氨甲环酸 CAS No. 173690-50-1

Fmoc-N-甲基-氨甲环酸

货号 B065927
CAS 编号: 173690-50-1
分子量: 393.5 g/mol
InChI 键: IPLFYSZHICEXRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-N-methyl-tranexamic acid (FMTXA) is a synthetic compound that has been developed to act as a potent inhibitor of plasminogen activator inhibitor-1 (PAI-1) and to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. It is a derivative of tranexamic acid, a naturally occurring amino acid, and is composed of a phenyl group, a methyl group, and an amide group. FMTXA has been studied extensively and has been shown to have a wide range of potential therapeutic applications.

科学研究应用

合成技术和方法

  • 用于 Fmoc 氨基酸 N-甲基化的管中管流动反应器:Buba 等人(2013 年)开发了一种配备半透膜的微结构管中管反应器,用于 Fmoc 氨基酸的 N-甲基化,获得了高产率的 Fmoc N-甲基氨基酸 (Buba、Koch、Kunz 和 Löwe,2013 年)
  • 聚酰胺的固相合成:Wurtz、Turner、Baird 和 Dervan(2001 年)优化了一种机器辅助的 Fmoc 固相合成,用于含有 N-甲基咪唑和 N-甲基吡咯氨基酸的聚酰胺,突出了复杂肽的有效合成 (Wurtz、Turner、Baird 和 Dervan,2001 年)

功能材料和生物医学应用

  • Fmoc 修饰的氨基酸和肽的自组装:Tao、Levin、Adler-Abramovich 和 Gazit(2016 年)回顾了 Fmoc 修饰的氨基酸和肽的自组装,指出了它们在细胞培养、生物模板和药物递送应用中的潜力 (Tao、Levin、Adler-Abramovich 和 Gazit,2016 年)

肽合成进展

  • N-甲基氨基酸的便捷合成:Biron 和 Kessler(2005 年)描述了一种与 Fmoc 固相肽合成兼容的 N-甲基氨基酸的有效制备方法,证明了合成 N-甲基肽的实用性 (Biron 和 Kessler,2005 年)
  • 糖基化肽硫酯的合成:Asahina、Fujimoto、Suzuki 和 Hojo(2015 年)设计了一种带有核心 1 O-聚糖的 Fmoc-苏氨酸单元,用于糖氨基酸衍生物的有效组装,说明了其在糖基化肽硫酯合成中的应用 (Asahina、Fujimoto、Suzuki 和 Hojo,2015 年)

机理见解

  • 三氟乙酸促进的 N-到-S 酰基转移机理:Jiang、Zhu、Man、Liang 和 Bi(2017 年)提供了对基于烯酰胺的 Fmoc 固相肽合成中 N-到-S 酰基转移机理的见解,提供了对三氟乙酸在此过程中的作用的更深入理解 (Jiang、Zhu、Man、Liang 和 Bi,2017 年)

作用机制

Target of Action

Fmoc-N-methyl-tranexamic acid is a modified form of the amino acid tranexamic acid, with an Fmoc (9-Fluorenylmethoxycarbonyl) group added Given its structure, it’s likely used in the field of peptide synthesis, where the fmoc group plays a crucial role in protecting the amino group during the formation of peptide bonds .

Mode of Action

The Fmoc group in Fmoc-N-methyl-tranexamic acid serves as a protective group for the amino group during peptide synthesis . It prevents unwanted side reactions during the formation of peptide bonds. The Fmoc group is base-labile, meaning it can be removed rapidly under basic conditions . This property allows for the selective removal of the Fmoc group without affecting the peptide backbone .

Biochemical Pathways

In the context of peptide synthesis, the addition and removal of the fmoc group are critical steps in the formation of peptide bonds . This process ultimately leads to the creation of peptides of significant size and complexity .

Result of Action

The primary result of the action of Fmoc-N-methyl-tranexamic acid is the successful synthesis of peptides. The Fmoc group protects the amino group during peptide bond formation, and its subsequent removal allows for the continuation of the peptide chain . This enables the synthesis of peptides of significant size and complexity .

Action Environment

The action of Fmoc-N-methyl-tranexamic acid is influenced by the conditions of the peptide synthesis process. The stability of the Fmoc group under acidic conditions and its lability under basic conditions are key to its function . Therefore, the pH of the environment is a crucial factor. Additionally, temperature and solvent conditions may also impact the efficacy of the Fmoc group in protecting the amino group and its subsequent removal .

安全和危害

The safety data sheet for Fmoc-N-methyl-tranexamic acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Fmoc-N-methyl-tranexamic acid can be achieved through a multistep process involving the protection of functional groups, coupling reactions, and deprotection steps.", "Starting Materials": [ "Tranexamic acid", "Fmoc-Cl", "N-Methylmorpholine", "Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Diethyl ether" ], "Reaction": [ "Protection of the carboxylic acid group of tranexamic acid with DCC and Fmoc-Cl in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of N-methylmorpholine with the free carboxylic acid group using DCC in DMF", "Deprotection of the N-methyl group using HCl in methanol", "Crystallization of the product from diethyl ether" ] }

CAS 编号

173690-50-1

分子式

C24H27NO4

分子量

393.5 g/mol

IUPAC 名称

4-[[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H27NO4/c26-23(14-25-13-16-9-11-17(12-10-16)24(27)28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,25H,9-15H2,(H,27,28)

InChI 键

IPLFYSZHICEXRE-UHFFFAOYSA-N

SMILES

CN(CC1CCC(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

规范 SMILES

C1CC(CCC1CNCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。